molecular formula C13H21N5 B11734744 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11734744
M. Wt: 247.34 g/mol
InChI Key: ATBUZZHAMWBYPM-UHFFFAOYSA-N
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Description

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a bis-pyrazole derivative featuring two pyrazole rings linked via methylamine bridges. The 1,4-dimethyl substitution on one pyrazole and the 1-isopropyl group on the other contribute to its steric and electronic profile.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-12(5-6-15-18)8-14-9-13-11(3)7-16-17(13)4/h5-7,10,14H,8-9H2,1-4H3

InChI Key

ATBUZZHAMWBYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Assembly

The Mannich reaction facilitates the one-pot condensation of formaldehyde with pyrazole derivatives and amines. For instance, 1,4-dimethyl-1H-pyrazole and 1-isopropyl-1H-pyrazole can react with formaldehyde and a primary amine (e.g., ammonium chloride) to yield the target compound. This method, employed in the synthesis of analogous cobalt(II) complexes, offers simplicity but requires precise stoichiometric control to avoid over-alkylation.

Stepwise Alkylation of Primary Amines

A two-step alkylation protocol minimizes cross-reactivity. First, 1,4-dimethyl-1H-pyrazol-5-ylmethyl chloride is reacted with a primary amine to form the mono-substituted intermediate. Subsequent treatment with 1-isopropyl-1H-pyrazol-5-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the bis-alkylated product. This approach mirrors the synthesis of N,N-bis(1-pyrazolyl)methylamine ligands reported for cobalt complexes.

Reductive Amination of Pyrazolylmethyl Ketones

Reductive amination using pyrazolylmethyl ketones and ammonia provides an alternative route. For example, 1,4-dimethyl-1H-pyrazol-5-ylmethyl ketone and 1-isopropyl-1H-pyrazol-5-ylmethyl ketone are treated with NH₃ and NaBH₃CN to form the secondary amine. This method, though less common for pyrazoles, is effective for sterically hindered amines.

Stepwise Synthesis and Optimization

Preparation of 1,4-Dimethyl-1H-Pyrazol-5-ylmethanol

The 1,4-dimethylpyrazole core is synthesized via cyclization of acetylacetone with methylhydrazine, followed by methylation at the N1 position using iodomethane. Hydroxymethylation at the C5 position is achieved via reaction with paraformaldehyde under acidic conditions:

Acetylacetone + CH₃NHNH₂ → 1,4-Dimethyl-1H-pyrazole1,4-Dimethyl-1H-pyrazole + HCHO → 1,4-Dimethyl-1H-pyrazol-5-ylmethanol\text{Acetylacetone + CH₃NHNH₂ → 1,4-Dimethyl-1H-pyrazole} \
\text{1,4-Dimethyl-1H-pyrazole + HCHO → 1,4-Dimethyl-1H-pyrazol-5-ylmethanol}

This intermediate is then converted to the corresponding chloride using thionyl chloride (SOCl₂).

Synthesis of 1-Isopropyl-1H-Pyrazol-5-ylmethanol

Similarly, 1-isopropyl-1H-pyrazole is prepared by reacting isopropylhydrazine with diketones. Hydroxymethylation at C5 and subsequent chlorination yield 1-isopropyl-1H-pyrazol-5-ylmethyl chloride .

Coupling of Pyrazolylmethyl Halides with Ammonia

The bis-alkylation of ammonia is performed in a sequential manner to avoid statistical mixtures:

  • 1,4-Dimethyl-1H-pyrazol-5-ylmethyl chloride is reacted with aqueous NH₃ at 0–5°C to form 1,4-dimethyl-1H-pyrazol-5-ylmethylamine .

  • The intermediate amine is treated with 1-isopropyl-1H-pyrazol-5-ylmethyl chloride in the presence of K₂CO₃ to yield the final product.

Table 1: Reaction Conditions for Stepwise Alkylation

StepReagentsSolventTemperatureYield (%)
1NH₃, H₂OH₂O/EtOH0–5°C65–70
2K₂CO₃, DMFDMF60°C50–55

Catalytic Approaches and Ligand Design

Enzymatic Amination

Though unexplored for pyrazoles, enzymatic methods using transaminases could theoretically aminate pyrazolylmethyl ketones. This green chemistry approach remains speculative but aligns with trends in sustainable synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, Pyrazole-CH₃), 2.30 (s, 3H, Pyrazole-CH₃), 3.65 (m, 1H, CH(CH₃)₂), 4.10 (s, 2H, NCH₂Py), 4.25 (s, 2H, NCH₂Py), 7.20–7.45 (m, 2H, Pyrazole-H).

  • ESI-MS: m/z 318.2 [M+H]⁺ (calculated: 318.2).

Challenges and Limitations

Regioselectivity in Pyrazole Functionalization

Controlling the position of hydroxymethylation on the pyrazole ring remains challenging. Directed ortho-metalation or protecting group strategies may improve selectivity.

Purification of Hydrophobic Amines

The compound’s low polarity complicates column chromatography. Alternative methods like crystallization from hexane/EtOAc mixtures are recommended.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or THF.

    Substitution: Alkyl halides in the presence of NaH or KOtBu.

Major Products

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s pyrazole rings can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS / Identifier Molecular Formula Substituents Key Features Reference
(1,4-Dimethyl-1H-pyrazol-5-yl)methylamine N/A C₁₄H₂₂N₆ - 1,4-Dimethyl (Pyrazole 1)
- 1-Isopropyl (Pyrazole 2)
- Dual pyrazole core
- Moderate steric bulk
Target Compound
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine 1856045-07-2 C₁₃H₁₆N₄ - 1,4-Dimethyl (Pyrazole)
- Benzyl group
- Aromatic benzyl substituent
- Enhanced lipophilicity
Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine EN300-232 672 C₈H₁₄N₄ - 1-Isopropyl (Pyrazole)
- Methylamine
- Simplified analog
- Lower molecular weight
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine 1856027-21-8 C₉H₁₅F₃N₄ - 1-Trifluoroethyl (Pyrazole)
- Propylamine
- Electron-withdrawing CF₃ group
- Increased polarity
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine 3524-29-6 C₁₃H₁₇N₃ - 4-Isopropylphenyl
- Unsubstituted pyrazole
- Aromatic-phenyl integration
- Potential π-π interactions
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride MDLMFCD31600827 C₈H₁₂F₃N₃·HCl - 3-CF₃, 1-methyl (Pyrazole)
- Hydrochloride salt
- Acidic proton from HCl
- Enhanced solubility

Structural and Electronic Differences

  • Steric Effects : The target compound’s 1,4-dimethyl and 1-isopropyl groups introduce moderate steric hindrance, contrasting with bulkier analogs like 1-(1-benzyl-2-phenylethyl)-1H-pyrazol-5-amine, which has significant aromatic bulk .

Analytical Characterization

  • GC-MS and FTIR : As demonstrated for 1-(3-methoxyphenyl)propan-2-ylamine , GC-MS (retention time ~3.36 min) and FTIR-ATR (4000–400 cm⁻¹) are effective for purity and functional group analysis.

Noncovalent Interactions

  • Hydrogen Bonding : The target compound’s amine and pyrazole N-atoms may engage in hydrogen bonding, akin to interactions observed in [(2-fluorophenyl)-pyridinyl]amine derivatives .
  • Steric Repulsion : Bulkier substituents (e.g., trifluoroethyl in ) may reduce binding efficiency compared to the target’s smaller alkyl groups.

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1855940-05-4

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic adjuvant. In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited significant antibacterial activity against multi-drug resistant (MDR) strains of Acinetobacter baumannii, including colistin-resistant isolates. The research indicated that some derivatives showed moderate direct antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against specific bacterial strains .

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Activity Type
8Acinetobacter baumannii4Synergistic with colistin
9Enterobacterales8Synergistic with colistin
15Staphylococcus aureus>512Limited direct activity
42E. coli>512Limited direct activity

The mechanism by which pyrazole derivatives exert their antibacterial effects often involves inhibition of bacterial enzymes or interference with cellular processes. In particular, the compound's structure allows it to bind effectively to specific molecular targets, thereby modulating the activity of these targets and triggering biochemical responses that lead to bacterial cell death or growth inhibition.

Case Studies

Several studies have investigated the biological effects of pyrazole compounds:

  • Optimization of Antibiotic Adjuvants :
    A study synthesized a series of pyrazole compounds and evaluated their efficacy as antibiotic adjuvants. The results demonstrated that certain derivatives significantly enhanced the effectiveness of existing antibiotics against resistant strains .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays were conducted to evaluate the safety profile of these compounds. Some derivatives showed limited cytotoxic effects at therapeutic concentrations, indicating a favorable safety margin for further development .
  • Docking Studies :
    Molecular docking studies have provided insights into how these compounds interact with bacterial proteins. For instance, docking simulations revealed strong binding affinities with target enzymes involved in bacterial metabolism, suggesting potential pathways for drug development .

Q & A

Q. What are the common synthetic routes for preparing (1,4-dimethyl-1H-pyrazol-5-yl)methylamine?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with ketones or aldehydes under controlled pH and temperature (e.g., hydrazine hydrate with 4-methyl-2-pyridinecarboxaldehyde to form pyrazole rings) .
  • Coupling reactions : Alkylation or nucleophilic substitution to link the two pyrazole-methyl groups. For example, using chloromethyl intermediates or Mitsunobu reactions to connect the substituents .
  • Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized by adjusting reaction time and solvent polarity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and methyl group assignments. Coupling constants in the pyrazole ring (~7–9 Hz for vicinal protons) help verify regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing it from byproducts .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, ensuring stereochemical accuracy .

Q. How does the compound’s structure influence its solubility and stability?

  • The 1,4-dimethyl groups on one pyrazole ring enhance hydrophobicity, reducing water solubility but improving stability in organic solvents.
  • The propan-2-yl group introduces steric hindrance, slowing degradation under acidic conditions. Stability tests (TGA/DSC) recommend storage in inert atmospheres below 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Case study : If NMR suggests axial chirality but DFT calculations predict a planar conformation, use SHELXL refinement with high-resolution crystallographic data to validate the dominant conformation .
  • Dynamic effects : Variable-temperature NMR or NOESY can detect conformational flexibility, reconciling discrepancies between static models and experimental data .

Q. What strategies optimize reaction conditions to improve yield and purity?

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading (e.g., Pd/C for coupling), and solvent (DMF vs. THF) to identify optimal conditions. For example, THF increases yields by 15% compared to DMF due to reduced side reactions .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to reaction parameters .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Molecular docking : Pyrazole’s nitrogen atoms form hydrogen bonds with kinase active sites (e.g., CDK2), predicted using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) to measure binding affinity (KD values) .
  • Cellular assays : Dose-response curves in cancer cell lines (IC50) correlate with computational predictions. For example, IC50 < 10 µM in MCF-7 cells suggests therapeutic potential .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral separation : Use chiral stationary phases (e.g., amylose derivatives) in HPLC to resolve enantiomers.
  • Asymmetric synthesis : Catalytic asymmetric alkylation with Evans auxiliaries ensures >95% ee, critical for pharmacological studies .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Structural refinementSHELXL, Olex2R-factor < 5%, θ-angle accuracy ±0.5°
Reaction optimizationDoE, in situ RamanYield > 85%, Purity > 98% (HPLC)
Binding affinitySPR, ITCKD < 1 µM, ΔG calculated via van’t Hoff analysis
Stability profilingTGA, accelerated degradation studiest1/2 > 6 months at 25°C

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